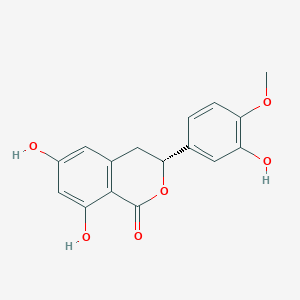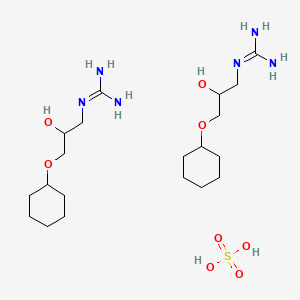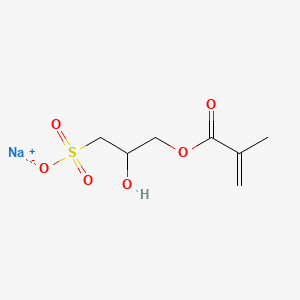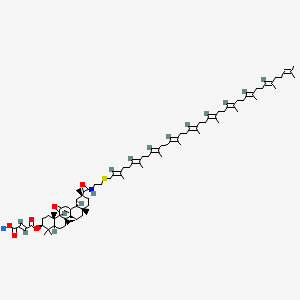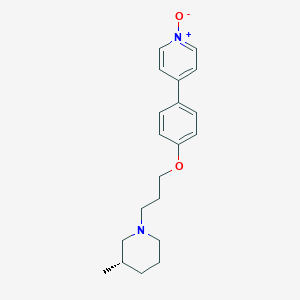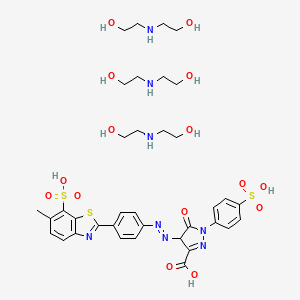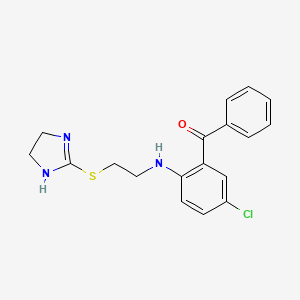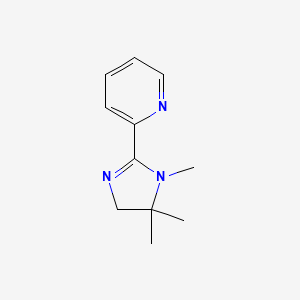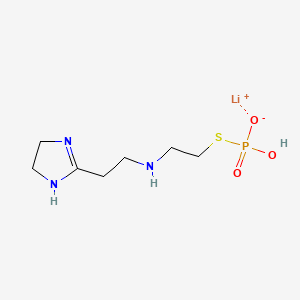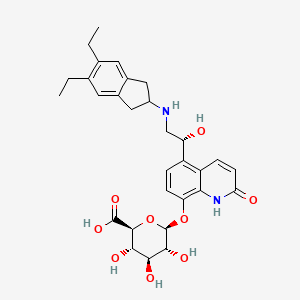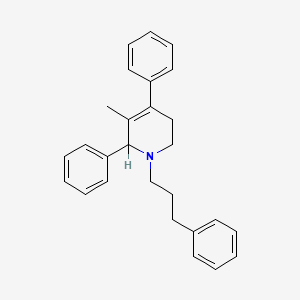
1,2,5,6-Tetrahydro-2,4-diphenyl-3-methyl-1-(3-phenylpropyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,5,6-Tetrahydro-2,4-diphenyl-3-methyl-1-(3-phenylpropyl)pyridine: is an organic compound belonging to the class of pyridines This compound is characterized by its complex structure, which includes multiple phenyl groups and a tetrahydropyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,6-Tetrahydro-2,4-diphenyl-3-methyl-1-(3-phenylpropyl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction. This can be achieved by reacting appropriate precursors such as β-ketoesters with ammonia or primary amines under acidic or basic conditions.
Introduction of Phenyl Groups: The phenyl groups are introduced through Friedel-Crafts alkylation reactions. This involves the reaction of the pyridine ring with benzene derivatives in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydrogenation: The tetrahydro form of the compound is obtained by hydrogenating the pyridine ring. This can be done using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Alkylation: The final step involves the introduction of the 3-phenylpropyl group through an alkylation reaction. This can be achieved by reacting the intermediate compound with a suitable alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1,2,5,6-Tetrahydro-2,4-diphenyl-3-methyl-1-(3-phenylpropyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound to its fully saturated form. Hydrogenation using metal catalysts is a typical method.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions. Reagents such as halogens and nitrating agents can introduce new functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of iron or aluminum chloride.
Major Products Formed
Oxidation: Pyridine derivatives with additional oxygen-containing functional groups.
Reduction: Fully saturated tetrahydropyridine derivatives.
Substitution: Phenyl-substituted derivatives with halogens, nitro groups, or other functional groups.
科学研究应用
1,2,5,6-Tetrahydro-2,4-diphenyl-3-methyl-1-(3-phenylpropyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the development of new materials and catalysts.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors. It may have applications in drug discovery and development.
Medicine: Investigated for its pharmacological properties. It may exhibit activity against certain diseases and conditions, making it a candidate for therapeutic development.
Industry: Utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable in the design of new polymers and advanced materials.
作用机制
The mechanism of action of 1,2,5,6-Tetrahydro-2,4-diphenyl-3-methyl-1-(3-phenylpropyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including inhibition or activation of enzymatic reactions and alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
1,2,3,6-Tetrahydropyridine: A simpler analog with fewer phenyl groups.
1,3-Diphenyl-2-propylpyridine: Similar structure but lacks the tetrahydro form.
2,4-Diphenylpyridine: Lacks the tetrahydro and 3-phenylpropyl groups.
Uniqueness
1,2,5,6-Tetrahydro-2,4-diphenyl-3-methyl-1-(3-phenylpropyl)pyridine is unique due to its combination of multiple phenyl groups and a tetrahydropyridine ring. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
属性
CAS 编号 |
89159-81-9 |
|---|---|
分子式 |
C27H29N |
分子量 |
367.5 g/mol |
IUPAC 名称 |
5-methyl-4,6-diphenyl-1-(3-phenylpropyl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C27H29N/c1-22-26(24-15-7-3-8-16-24)19-21-28(27(22)25-17-9-4-10-18-25)20-11-14-23-12-5-2-6-13-23/h2-10,12-13,15-18,27H,11,14,19-21H2,1H3 |
InChI 键 |
UIXRABIRDDPMEU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(CCN(C1C2=CC=CC=C2)CCCC3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


